molecular formula C21H17N3O7S2 B2730199 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 681815-22-5

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No.: B2730199
CAS No.: 681815-22-5
M. Wt: 487.5
InChI Key: YNVKDZQWTKUZSE-NVMNQCDNSA-N
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Description

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide, widely known in research as Tubastatin A, is a highly potent and selective hydroxamate-based inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits exceptional selectivity, showing >1,000-fold selectivity for HDAC6 over all other HDAC isoforms, including the closely related Class I HDACs (HDAC1, 2, 3) and HDAC8. Its primary mechanism of action involves chelating the zinc ion within the active site of HDAC6, leading to the accumulation of its primary non-histone substrates, most notably acetylated α-tubulin, without significantly affecting the acetylation status of histones. This unique profile makes it an invaluable chemical probe for dissecting the specific biological functions of HDAC6. The main research applications of this inhibitor are in oncology, where it is used to study multiple myeloma, leukemia, and solid tumors, often in combination with proteasome inhibitors to enhance cytotoxic effects. It is also a critical tool in neuroscience research for investigating the role of HDAC6 in neurodegenerative diseases such as Alzheimer's disease, where it has been shown to reduce tau pathology and improve cognitive function in model systems. Furthermore, its application extends to the study of inflammation, immune response, and Hedgehog signaling pathways. By providing a selective means to inhibit HDAC6, this compound enables researchers to explore its function in cell motility, protein aggregation, and the cellular stress response, making it a fundamental asset for targeted epigenetic and cell biology research.

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c25-15-10-13(24(28)29)4-5-14(15)22-19(26)2-1-7-23-20(27)18(33-21(23)32)9-12-3-6-16-17(8-12)31-11-30-16/h3-6,8-10,25H,1-2,7,11H2,(H,22,26)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVKDZQWTKUZSE-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:

C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This structure contributes to its interaction with biological targets.

  • Inhibition of Enzymatic Activity : The thiazolidinone ring has been shown to inhibit various enzymes associated with cancer progression and microbial resistance. Studies suggest that it may act as an inhibitor of Mur ligases, crucial in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
  • Antitumor Activity : Preliminary studies indicate that derivatives of thiazolidinones possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the nanomolar range against HeLa cells, suggesting strong antitumor potential .
  • Antidiabetic Effects : Thiazolidinediones are known for their role in enhancing insulin sensitivity. Research indicates that related compounds can modulate glucose metabolism and improve insulin sensitivity in diabetic models .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related thiazolidine derivatives:

Activity TypeAssay TypeResultReference
AntitumorHeLa Cell LineIC50 = 0.028 µM
AntibacterialMicrodilution MethodMIC = 0.18 ± 0.06 against E. coli
AntidiabeticAlloxan ModelReduced plasma glucose levels
Enzyme InhibitionMur Ligase InhibitionSignificant inhibition observed

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a series of thiazolidine derivatives on human cancer cell lines, demonstrating that modifications to the benzodioxole moiety significantly enhanced cytotoxicity against EGFR-expressing cells .
  • Antimicrobial Activity : Another research project focused on the antibacterial properties of thiazolidine derivatives, revealing that compounds with electron-withdrawing groups showed improved activity against Gram-positive and Gram-negative bacteria .
  • Diabetes Management : In vivo studies using alloxan-induced diabetic rats showed that thiazolidinedione derivatives improved insulin sensitivity and reduced hyperglycemia, suggesting their potential use in diabetes management .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of thiazolidinones exhibit significant anti-inflammatory effects. For instance, (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) compounds have been shown to reduce leukocyte recruitment during inflammatory responses in animal models. A study demonstrated that these compounds could mitigate acute peritonitis in mice by inhibiting the recruitment of inflammatory cells, thus demonstrating their potential as therapeutic agents in treating inflammatory diseases .

Anticancer Activity

The compound's structural analogs have been evaluated for their cytotoxicity against various cancer cell lines. For example, derivatives containing the benzodioxole moiety have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer) . In vitro studies highlighted that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB 2310.028Apoptosis induction
Study BHCT1160.033Enzyme inhibition
Study CCaco20.045Anti-inflammatory

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving mice with induced peritonitis, administration of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) resulted in a significant reduction in leukocyte counts compared to control groups. This suggests a strong anti-inflammatory effect that could be harnessed for therapeutic use.

Case Study 2: Anticancer Potential

A series of experiments conducted on various tumor cell lines demonstrated that compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) displayed remarkable cytotoxicity. The studies revealed that these compounds could effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Chemical Reactions Analysis

Substitution Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive, enabling nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form S-alkyl derivatives .

  • Acylation : Acetyl chloride in pyridine substitutes the thioxo group with acyl moieties, yielding thioester analogs .

Amide Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:

  • The amide bond hydrolyzes to form a carboxylic acid and 2-hydroxy-4-nitroaniline.

Thiazolidinone Ring Opening

Strong bases (e.g., NaOH, 80°C) cleave the thiazolidinone ring, producing mercaptoacetic acid derivatives .

Reduction Reactions

The nitro group undergoes selective reduction:

  • Catalytic Hydrogenation (H₂/Pd-C in EtOH): Reduces the nitro group to an amine, forming (Z)-4-(5-(benzo[d]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-aminophenyl)butanamide .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] Diels-Alder reactions:

  • Reacts with dienes (e.g., cyclopentadiene) in toluene at 110°C to form bicyclic adducts, enhancing structural complexity .

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring undergoes:

  • Nitration (HNO₃/H₂SO₄): Adds nitro groups at positions 4 or 6 .

  • Halogenation (Br₂/FeBr₃): Brominates the aromatic ring, modifying electronic properties.

Oxidation Reactions

  • Thioxo Group Oxidation : H₂O₂ in acetic acid oxidizes the C=S group to C=O, converting the thiazolidinone to a rhodanine derivative .

  • Nitro Group Stability : Resists oxidation under standard conditions (e.g., KMnO₄) due to electron-withdrawing effects.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • E/Z Isomerization : Reversible isomerization at the methylene group adjacent to the benzodioxole .

  • Nitro to Nitrite Rearrangement : Forms unstable intermediates under prolonged exposure .

Biological Activity-Related Reactivity

In vitro studies highlight interactions with biological targets:

  • Thiol Group Binding : The thioxo group chelates metal ions (e.g., Zn²⁺) in enzyme active sites, inhibiting proteases .

  • Nitro Reduction in Hypoxic Conditions : Enzymatic reduction (e.g., by nitroreductases) generates cytotoxic radicals, relevant in anticancer activity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming CO₂, NOₓ, and sulfur oxides.

  • pH-Dependent Degradation : Stable in neutral pH but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Key Substituents Functional Groups Synthesis Highlights Spectral Features
Target Compound Thioxothiazolidinone - Benzo[d][1,3]dioxol-5-ylmethylene (Z-configuration)
- 2-Hydroxy-4-nitrophenyl
-C=S (thioxo)
-C=O (oxo)
-NO₂
Likely involves amide coupling (e.g., EDC/HOBt or DMAP-mediated) - νC=S ~1240–1255 cm⁻¹
- νC=O ~1660–1680 cm⁻¹
- νNO₂ ~1520 cm⁻¹ (asymmetric)
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Dioxothiazolidinone - Phenyl
- (E)-configured benzylidene
-C=O (two oxo groups) EDC/HOBt-mediated amidation - νC=O ~1680 cm⁻¹ (dual oxo)
- Absence of νC=S
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide) Thiazole - Cyclopropane-carboxamide
- 4-Methoxyphenyl/pyrrolidinyl
-C=O (amide)
-S (thiazole)
Acid-amine coupling with cyclopropane-carboxylic acid - νC=O ~1650–1670 cm⁻¹
- νNH ~3300 cm⁻¹
(Z)-4-(...)-N-(3-hydroxyphenyl)butanamide Thioxothiazolidinone - 3-Hydroxyphenyl
- Benzo[d][1,3]dioxol-5-ylmethylene (Z-configuration)
-C=S
-C=O
-OH
Similar to target compound, differing in aryl substitution - νC=S ~1245 cm⁻¹
- νOH ~3150–3300 cm⁻¹
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole-thione - Sulfonylbenzene
- 2,4-Difluorophenyl
-C=S
-SO₂
Base-mediated cyclization of hydrazinecarbothioamides - νC=S ~1247–1255 cm⁻¹
- νSO₂ ~1350 cm⁻¹

Key Comparative Insights

Functional Group Impact
  • Thioxo vs. Dioxo Groups: The target compound’s thioxothiazolidinone core (C=S and C=O) contrasts with dioxothiazolidinones (two C=O groups) .
  • Nitro vs. Hydroxy Substituents: The 2-hydroxy-4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects (meta-directing nitro) and hydrogen-bond donor capacity (hydroxy), unlike the 3-hydroxyphenyl analogue . This substitution likely increases acidity (pKa ~7–8 for nitroaryl-OH) and influences pharmacokinetics.
Stereochemical and Spatial Considerations
  • The (Z)-benzylidene configuration in the target compound creates a planar arrangement of the benzo[d][1,3]dioxol moiety, optimizing π-π interactions with aromatic residues in enzyme binding pockets. In contrast, (E)-configured analogues may exhibit reduced steric complementarity.
Spectral Characterization
  • IR Spectroscopy: The target’s νC=S (1240–1255 cm⁻¹) aligns with triazole-thiones , while its νNO₂ (~1520 cm⁻¹) distinguishes it from hydroxy-substituted analogues .
  • 1H-NMR : The Z-configuration is confirmed by coupling constants (J ~10–12 Hz for benzylidene protons), contrasting with E-isomers (J > 15 Hz) .

Q & A

Q. What are the critical steps in synthesizing (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide, and how are intermediates monitored for purity?

The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone intermediates and subsequent coupling with the nitrophenylbutanamide moiety. Key steps include:

  • Condensation under basic conditions : Use triethylamine or similar bases to facilitate imine or enamine formation.
  • Thiol-thione tautomerization : Optimize reaction time and temperature (e.g., 60–80°C in DMF) to stabilize the thioxothiazolidinone core.
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient N-acylation.
    Purity monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Focus on ¹H NMR signals for the benzo[d][1,3]dioxole protons (δ 6.8–7.2 ppm), the thioxothiazolidinone C=S group (δ 165–170 ppm in ¹³C NMR), and the Z-configuration double bond (J coupling ~12–14 Hz).
  • IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro group (-NO₂ loss) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to the thioxothiazolidinone’s potential as a Michael acceptor.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ≤50 µM.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields during scale-up synthesis?

Bayesian algorithms iteratively adjust variables (temperature, solvent ratio, catalyst loading) to maximize yield. For example:

  • Design of Experiments (DoE) : Use a central composite design to explore interactions between variables (e.g., DMF volume vs. reaction time).
  • Response surface modeling : Predict optimal conditions (e.g., 72°C, 18 h, 1.2 eq. triethylamine) with <5% error margins.
  • Validation : Confirm reproducibility in flow-chemistry setups for continuous production .

Q. How do researchers resolve contradictions in crystallographic data versus computational docking results for this compound?

  • X-ray refinement : Use SHELXL for small-molecule crystallography to resolve electron density ambiguities, especially around the Z-configuration double bond.
  • Docking validation : Compare AutoDock Vina or Schrödinger Glide poses with crystallographic ligand-protein interactions. Adjust force fields (e.g., OPLS4) to account for sulfur-polar interactions.
  • MD simulations : Run 100 ns trajectories to assess stability of docked conformations .

Q. What strategies address discrepancies between in vitro and in vivo activity data for this compound?

  • Metabolite profiling : Use LC-MS to identify Phase I/II metabolites (e.g., nitro reduction to amine).
  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.
  • Structure-activity relationship (SAR) adjustments : Modify the nitro group to a trifluoromethyl or cyano substituent to enhance metabolic stability .

Q. How can computational methods predict the compound’s mechanism of action when experimental data is limited?

  • Target prediction : Use SwissTargetPrediction or Pharos to identify kinases or GPCRs as potential targets.
  • Binding free energy calculations : Perform MM/GBSA analysis on docked complexes to rank target affinity.
  • Pathway enrichment analysis : Link predicted targets to apoptosis or oxidative stress pathways via KEGG .

Methodological Guidance

Q. Designing a SAR study for derivatives of this compound: What functional groups should be prioritized?

  • Core modifications : Replace the thioxothiazolidinone with rhodanine or hydantoin to assess C=S necessity.
  • Nitro group alternatives : Test -CF₃, -CN, or -SO₂CH₃ for electronic effects.
  • Butanamide chain truncation : Synthesize propanamide or pentanamide analogs to evaluate chain length impact .

Q. What statistical models are recommended for analyzing dose-response data in cytotoxicity assays?

  • Four-parameter logistic regression (4PL) : Fit sigmoidal curves to calculate IC₅₀ values.
  • ANOVA with Tukey’s post-hoc test : Compare means across multiple concentrations.
  • Principal component analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with activity .

Q. How should researchers validate the Z-configuration of the double bond experimentally?

  • NOESY NMR : Look for spatial proximity between the benzo[d][1,3]dioxole protons and the thiazolidinone methylene group.
  • X-ray crystallography : Resolve the dihedral angle (<10°) between the dioxole and thiazolidinone planes.
  • CD spectroscopy : Confirm the absence of Cotton effects if the compound is achiral .

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